1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an oxirane (epoxide) group
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester typically involves the reaction of piperazine derivatives with oxirane compounds. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzymes or modulating signaling pathways .
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-oxiranylmethyl)-, ethyl ester can be compared with other piperazine derivatives and oxirane-containing compounds:
Similar Compounds: Ranolazine, a piperazine derivative used in the treatment of angina, and other oxirane-containing compounds like epichlorohydrin.
Properties
CAS No. |
1189749-67-4 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-2-14-10(13)12-5-3-11(4-6-12)7-9-8-15-9/h9H,2-8H2,1H3 |
InChI Key |
XMFBWPMVMDHNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2CO2 |
Origin of Product |
United States |
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